(2-Amino-2-oxoethyl) 4-hydroxybenzoate chemical structure and properties
(2-Amino-2-oxoethyl) 4-hydroxybenzoate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical structure, predicted physicochemical properties, a proposed synthetic route, and a hypothetical biological activity profile of (2-Amino-2-oxoethyl) 4-hydroxybenzoate. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related molecules, including 4-hydroxybenzoic acid, glycinamide, and various parabens, to offer a predictive but comprehensive resource for research and development purposes. This guide is intended to serve as a foundational document to stimulate further investigation into this novel chemical entity.
Chemical Structure and Identification
(2-Amino-2-oxoethyl) 4-hydroxybenzoate is an organic compound that is the ester of 4-hydroxybenzoic acid and 2-amino-2-oxoethanol (glycinamide). It possesses a paraben-like core structure with a terminal primary amide group.
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IUPAC Name: (2-Amino-2-oxoethyl) 4-hydroxybenzoate
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Molecular Formula: C₉H₉NO₄
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Molecular Weight: 195.17 g/mol
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Canonical SMILES: C1=CC(=CC=C1C(=O)OCC(=O)N)O
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InChI Key: (Predicted) YZJCFKHADRHELS-UHFFFAOYSA-N
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of (2-Amino-2-oxoethyl) 4-hydroxybenzoate and its precursor molecules, 4-hydroxybenzoic acid and glycinamide. Properties for the target compound are estimated based on the properties of its constituents and structurally similar compounds.
| Property | 4-Hydroxybenzoic Acid | Glycinamide | (2-Amino-2-oxoethyl) 4-hydroxybenzoate (Predicted) |
| Molecular Formula | C₇H₆O₃[1] | C₂H₆N₂O[2] | C₉H₉NO₄ |
| Molar Mass ( g/mol ) | 138.12[1] | 74.08[2] | 195.17 |
| Appearance | White crystalline solid[1][3] | White crystalline solid[4] | White to off-white solid |
| Melting Point (°C) | 213-217[5] | 65-67[4] | 150-170 (decomposition likely) |
| Boiling Point (°C) | 298 (decomposes)[1] | 281.3 (predicted)[4] | >300 (decomposition expected) |
| Water Solubility | 5 g/L (20 °C)[5] | >1100 g/L[4] | Moderately soluble |
| pKa | 4.48 (acidic)[5] | 7.95 (basic)[2] | ~4.5 (phenolic hydroxyl), ~8.0 (protonated amine) |
| LogP | 1.58[6] | (Predicted to be low) | ~1.0 - 1.5 |
Proposed Synthesis and Experimental Workflow
A plausible synthetic route for (2-Amino-2-oxoethyl) 4-hydroxybenzoate involves the esterification of 4-hydroxybenzoic acid with 2-chloroacetamide followed by amination, or more directly, via a Steglich esterification with N-Boc-glycine followed by deprotection and amidation, or a direct esterification with glycinamide. A common and effective method for the esterification of 4-hydroxybenzoic acid is the Fischer esterification, using an acid catalyst.
Proposed Fischer Esterification Protocol
This protocol describes a potential method for the synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1 equivalent) and glycinamide hydrochloride (1.2 equivalents).
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Solvent and Catalyst: Add a suitable solvent such as toluene or N,N-Dimethylformamide (DMF). Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate.
Hypothetical Biological Activity and Signaling Pathways
The biological activity of (2-Amino-2-oxoethyl) 4-hydroxybenzoate has not been experimentally determined. However, based on its structural similarity to parabens, which are esters of 4-hydroxybenzoic acid, it is plausible that this compound may exhibit antimicrobial properties. Parabens are known to disrupt membrane transport processes or inhibit the synthesis of DNA and RNA in microorganisms[7].
Furthermore, some parabens have been shown to have weak estrogenic activity. It is conceivable that (2-Amino-2-oxoethyl) 4-hydroxybenzoate could interact with nuclear hormone receptors, such as the estrogen receptor.
Hypothetical Signaling Pathway: Estrogen Receptor Modulation
The following diagram illustrates a hypothetical signaling pathway where (2-Amino-2-oxoethyl) 4-hydroxybenzoate could potentially act as a ligand for the estrogen receptor, leading to the transcription of target genes. This is a speculative pathway based on the known activity of other 4-hydroxybenzoic acid esters.
Caption: Hypothetical signaling pathway of estrogen receptor modulation by (2-Amino-2-oxoethyl) 4-hydroxybenzoate.
Conclusion
(2-Amino-2-oxoethyl) 4-hydroxybenzoate is a novel compound with potential for further investigation, particularly in the fields of antimicrobial research and endocrinology. This technical guide provides a foundational understanding of its structure, predicted properties, and a potential synthetic route. The hypothetical biological activities discussed herein are based on structural analogies and require experimental validation. It is our hope that this document will serve as a valuable resource for researchers and professionals in drug development, encouraging the exploration of this and other related novel chemical entities.
References
- 1. chemcess.com [chemcess.com]
- 2. chembk.com [chembk.com]
- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Buy Glycinamide | 598-41-4 [smolecule.com]
- 5. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]
- 6. Human Metabolome Database: Showing metabocard for 4-Hydroxybenzoic acid (HMDB0000500) [hmdb.ca]
- 7. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
